4-[[2-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide
Description
The compound 4-[[2-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide (hereafter referred to as the "target compound") is a 1,2,4-triazole derivative featuring a thiophene substituent at the 5-position and a methyl group at the 4-position of the triazole ring. Its structure includes a sulfanyl-acetyl linker connecting the triazole core to a benzamide moiety. This scaffold is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, as observed in structurally related analogs .
Properties
Molecular Formula |
C16H15N5O2S2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
4-[[2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C16H15N5O2S2/c1-21-15(12-3-2-8-24-12)19-20-16(21)25-9-13(22)18-11-6-4-10(5-7-11)14(17)23/h2-8H,9H2,1H3,(H2,17,23)(H,18,22) |
InChI Key |
UMRBTAAGAGWFDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide typically involves multi-step reactions. One common approach is the condensation reaction, which includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Triazole Ring: The triazole ring can be synthesized through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Coupling Reactions: The thiophene and triazole rings are then coupled with a benzamide derivative through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[[2-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-[[2-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[[2-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Triazole Substituents
Ethyl vs. Methyl Substitution
- 4-[[2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide (CAS 573695-37-1) Structural Difference: The ethyl group at the 4-position replaces the methyl group in the target compound. No direct bioactivity data are available, but analogous ethyl-substituted triazoles often show comparable or improved pharmacokinetic profiles .
Allyl Substitution
- 4-[[2-[(4-Allyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide (CAS 573936-52-4) Structural Difference: An allyl group replaces the methyl substituent at the 4-position.
Fluorophenyl Substitution
- 4-[[2-[(4-Ethyl-5-(4-fluorophenyl)-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide Structural Difference: A fluorophenyl group replaces the thiophene at the 5-position, and ethyl replaces methyl at the 4-position. Impact: Fluorine’s electron-withdrawing effect enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes. This analog (molecular weight: 399.44 g/mol) demonstrated moderate activity in preliminary antimicrobial assays .
Analogs with Modified Benzamide or Linker Groups
AB4 and AB5 ()
- AB4: Similarity scores of 0.500 and 0.479 with two reference drugs: 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide 2-(Methylamino)-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide Comparison: Both feature thiazole rings instead of benzamide, suggesting divergent target selectivity. The target compound’s benzamide group may enhance hydrogen bonding with proteases or kinases .
AB5 : Similarity score 0.487 with 1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea .
- Key Difference : A urea linker replaces the sulfanyl-acetyl group, likely altering solubility and binding kinetics.
Bioactive Triazole Derivatives with Antimicrobial and Anti-Inflammatory Properties
N-Substituted Aryl Acetamides ()
- Example : N-[{(4-methylphenyl)sulfonyl}-2-(4-cyclohexyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetamide (ZE-5a)
- Comparison : Pyridine and sulfonyl groups enhance electron-withdrawing effects, improving antioxidant and anti-inflammatory activities. The target compound’s thiophene may offer similar electronic properties but with reduced steric hindrance .
- Chlorophenyl-Substituted Analogs () 4-[[2-[(4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide Structural Difference: A 2-chlorophenyl group at the 5-position and an amino group at the 4-position. Impact: The chloro group increases lipophilicity and may enhance anticancer activity by intercalating DNA or inhibiting topoisomerases. The amino group improves solubility but reduces metabolic stability compared to the target compound’s methyl group .
Anticancer Triazole-Thiazole Hybrids ()
- 2-[(4-Amino-5-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]-N-(5-[(2-Chlorophenyl)Methyl]-1,3-Thiazol-2-yl)Acetamide Comparison: The thiazole and chlorophenyl groups confer specificity for cancer cell targets (e.g., tubulin or EGFR). The target compound’s benzamide moiety may offer broader kinase inhibition but lower selectivity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Similarity Scores with Reference Drugs ()
| Analog | Reference Drug | Similarity Score |
|---|---|---|
| AB4 | 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-triazol-3-yl)sulfanyl]benzamide | 0.500 |
| AB4 | 2-(Methylamino)-N-(4-methyl-thiazol-2-yl)-5-[(4-methyl-triazol-3-yl)sulfanyl]benzamide | 0.479 |
| AB5 | 1-{3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(thiazol-2-yl)urea | 0.487 |
Key Findings and Implications
- Substituent Effects :
- Methyl/ethyl groups at the 4-position balance solubility and membrane permeability.
- Thiophene at the 5-position enhances π-π stacking in hydrophobic binding pockets, while fluorophenyl or chlorophenyl groups improve target affinity.
- Biological Performance :
Biological Activity
The compound 4-[[2-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide represents a novel class of organic compounds that combines various heterocyclic and aromatic functionalities. This article aims to explore the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial, anticancer, and antifungal properties.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 426.5 g/mol. The IUPAC name is 2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide . The compound features a complex architecture that includes a triazole ring linked to thiophene and acetamide functionalities, which are known to contribute to diverse biological activities.
Structural Formula
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of the triazole ring in our compound suggests potential antibacterial activity due to its structural similarity to known antimicrobial agents .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 62.5 µg/mL | |
| Compound B | E. coli | 500 µg/disk | |
| Compound C | C. albicans | 32–42 µg/mL |
Antifungal Activity
The antifungal properties of related compounds have also been documented extensively. The inclusion of the thiophene group is believed to enhance the antifungal activity against pathogens such as Candida albicans and Aspergillus niger. For example, certain thiophene derivatives have shown inhibition rates between 58% and 66% compared to standard antifungals like fluconazole .
Anticancer Activity
The anticancer potential of compounds containing triazole rings has gained considerable attention. Triazoles are known to interfere with cellular processes involved in cancer proliferation. Preliminary studies suggest that our compound may inhibit the growth of various cancer cell lines, although specific data on this compound's anticancer activity remains limited .
Case Study: Triazole Derivatives in Cancer Treatment
A recent study evaluated a series of triazole derivatives for their cytotoxic effects on cancer cell lines. The results demonstrated that modifications at the thiophene position significantly influenced the anticancer activity, indicating that further optimization of our compound could yield promising results in cancer therapy .
The biological activity of This compound is likely attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The triazole ring may inhibit enzymes involved in cell wall synthesis in bacteria and fungi.
- Interference with DNA Synthesis : The compound may disrupt DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in microbial and cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
